molecular formula C11H16N2S B1428943 4-methyl-N-(thian-4-yl)pyridin-3-amine CAS No. 1342564-32-2

4-methyl-N-(thian-4-yl)pyridin-3-amine

Cat. No.: B1428943
CAS No.: 1342564-32-2
M. Wt: 208.33 g/mol
InChI Key: JHPVEHODGBNSHN-UHFFFAOYSA-N
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Description

4-Methyl-N-(thian-4-yl)pyridin-3-amine is a pyridine derivative featuring a methyl group at the 4-position and an amine group at the 3-position of the pyridine ring. The amine is further substituted with a thian-4-yl group, a six-membered saturated ring containing one sulfur atom. This structure confers unique physicochemical and electronic properties, making it a candidate for medicinal chemistry and materials science applications.

Properties

CAS No.

1342564-32-2

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

4-methyl-N-(thian-4-yl)pyridin-3-amine

InChI

InChI=1S/C11H16N2S/c1-9-2-5-12-8-11(9)13-10-3-6-14-7-4-10/h2,5,8,10,13H,3-4,6-7H2,1H3

InChI Key

JHPVEHODGBNSHN-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)NC2CCSCC2

Canonical SMILES

CC1=C(C=NC=C1)NC2CCSCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Analysis

Key structural analogs differ in the substituents attached to the pyridin-3-amine core:

Compound Name Substituent on Pyridin-3-amine Core Heteroatoms Key Features
4-Methyl-N-(thian-4-yl)pyridin-3-amine Thian-4-yl (6-membered S-ring) S (thian) High lipophilicity, rigid ring
N-(2,6-Diisopropylphenyl) analogs Aryl groups None Steric bulk, improved selectivity
4-Phenoxy-N-(propargyloxybenzyl)pyridin-3-amine Propargyloxybenzyl, phenoxy O (ether) Click chemistry compatibility
Morpholinopyridin-3-amine derivatives Morpholine (O-containing ring) O (morpholine) Enhanced solubility, H-bonding
Thiadiazole-methyl analogs Thiadiazole (5-membered S,N-ring) S, N Electrophilic character, metabolic stability

Key Observations :

  • Thian-4-yl vs.
  • Sulfur vs. Oxygen : Thian’s sulfur atom increases lipophilicity (logP ~2.5–3.0) compared to morpholine’s oxygen (logP ~1.0–1.5), impacting membrane permeability .
Electronic Effects
  • The thian group’s electron-donating sulfur may stabilize the pyridine ring’s electron-deficient aromatic system, altering reactivity in nucleophilic substitution compared to electron-withdrawing groups (e.g., nitro in ) .
Yield and Solubility Challenges
  • Low yields (10–12%) were observed for 6-methyl-2,4-bis(methylthio)pyridin-3-amine derivatives in MeCN due to poor solubility, but switching to ethanol improved yields (75%) .
  • Polar solvents (MeOH, DMF) increased by-products for thioether-containing analogs, suggesting similar challenges for the thian derivative .

Physicochemical Properties

Property This compound N-(Thiadiazole-methyl) Analogs Morpholinopyridin-3-amine
Solubility (H2O) Low (<0.1 mg/mL) Moderate (0.5–1 mg/mL) High (>5 mg/mL)
logP ~3.0 ~2.2 ~1.5
Thermal Stability High (decomp. >250°C) Moderate (decomp. ~200°C) High (decomp. >220°C)

Notes:

  • The thian group’s hydrophobicity reduces aqueous solubility compared to morpholine derivatives, necessitating formulation adjustments for drug delivery .
Enzyme Inhibition Potential
  • Pyridine-based CYP51 inhibitors (e.g., UDD in ) show IC50 values of ~10 nM against Trypanosoma cruzi. The thian substituent’s bulk may enhance target binding compared to smaller groups like trifluoromethyl .
  • COX-2 inhibitors with aryl substituents () exhibit selectivity indices >100. Thian’s rigidity could mimic aryl groups while improving metabolic stability .
Antimalarial and Antitrypanosomal Activity
  • Quinoline-pyrazolopyridines () show EC50 values of 0.8–2.3 µM against Plasmodium falciparum. Thian’s sulfur may enhance heme-binding interactions, a mechanism critical for antimalarials .

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